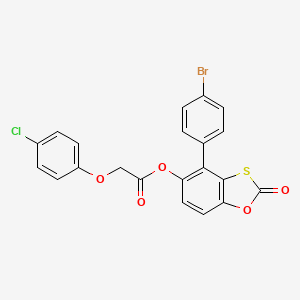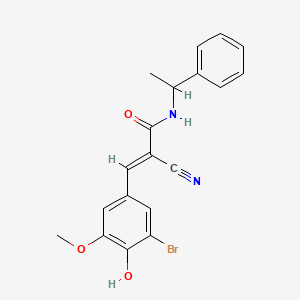![molecular formula C16H14F3NO2 B3921734 3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3921734.png)
3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
描述
3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a trifluoromethyl substituted benzanilide . It has been observed to show the presence of a multiple number of molecules in the asymmetric unit .
Synthesis Analysis
Experimental studies report that CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) are good activators of p300 HAT enzyme . The synthesis of trifluoromethyl phenyl benzamides and their effect on histone acetyltransferase (HAT) activity of p300 has been reported .作用机制
Target of Action
The primary target of 3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is currently unknown. Similar compounds have been reported to interact with peripheral sensory trigeminal nerves .
Biochemical Pathways
Related compounds have been shown to influence the production of neurotransmitters such as serotonin .
生化分析
Biochemical Properties
3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme tryptophan hydroxylase, which is crucial for the synthesis of serotonin . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the levels of serotonin, which has various physiological implications.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of histone acetyltransferases, which play a crucial role in gene expression by modifying chromatin structure . This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to activate the histone acetyltransferase p300/CBP, which is involved in the acetylation of histones and regulation of gene expression . This activation can result in changes in gene expression patterns, thereby influencing various cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can affect its efficacy. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as promoting cell survival and neurite growth . At higher doses, toxic or adverse effects can occur, including cell death and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall efficacy and safety of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization and accumulation in specific tissues can affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-12-7-5-6-11(10-12)15(21)20-14-9-4-3-8-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPQRFHGOGHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-oxo-4H-3,1-benzoxazine-7-carboxamide](/img/structure/B3921659.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B3921675.png)
![6-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3921682.png)
![methyl 4-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B3921688.png)
![3-(5-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B3921693.png)
![N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B3921699.png)
![N-(3'-methyl-3-biphenylyl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]prolinamide](/img/structure/B3921703.png)
![2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3921714.png)
![1,3-Diethyl-4,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B3921727.png)

![N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3921750.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)
